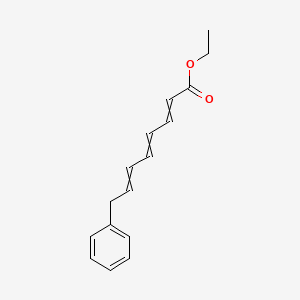
Ethyl 8-phenylocta-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-phenylocta-2,4,6-trienoate is a chemical compound known for its unique structure and properties. It belongs to the class of conjugated trienoic esters, which are characterized by the presence of three conjugated double bonds within their molecular structure.
Preparation Methods
The synthesis of ethyl 8-phenylocta-2,4,6-trienoate can be achieved through several methods. One of the most common synthetic routes involves the Pd-catalyzed cross-coupling reaction, specifically the Negishi coupling. This method utilizes ethyl (E)- and (Z)-β-bromoacrylates as starting materials, which are then subjected to alkenylation to form the desired product with high stereoselectivity . Other methods, such as the Horner-Wadsworth-Emmons olefination and Still-Gennari olefination, have also been employed, although they may have limitations in terms of selectivity .
Chemical Reactions Analysis
Ethyl 8-phenylocta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding epoxides or other oxidation products.
Reduction: Reduction reactions can convert the conjugated triene system into a more saturated form.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-phenylocta-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 8-phenylocta-2,4,6-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalytic processes or biological systems .
Comparison with Similar Compounds
Ethyl 8-phenylocta-2,4,6-trienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Another conjugated dienoic ester with similar synthetic routes but different applications.
Methyl 2,4,6-decatrienoate: Known for its use in pheromone synthesis and attracting certain insect species.
(2E,4E,6Z)-Nona-2,4,6-trienal: A compound with a similar triene system, used in flavor and fragrance industries. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
646533-91-7 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 8-phenylocta-2,4,6-trienoate |
InChI |
InChI=1S/C16H18O2/c1-2-18-16(17)14-10-5-3-4-7-11-15-12-8-6-9-13-15/h3-10,12-14H,2,11H2,1H3 |
InChI Key |
WMBUCBMNENTMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
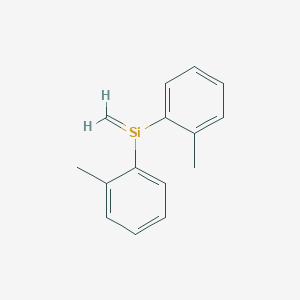
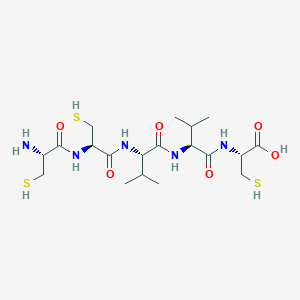
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
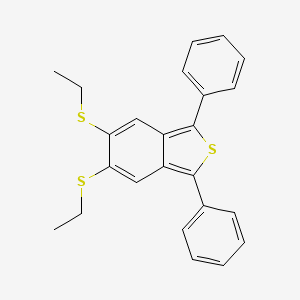
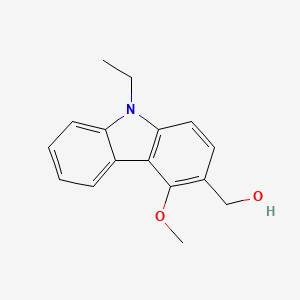
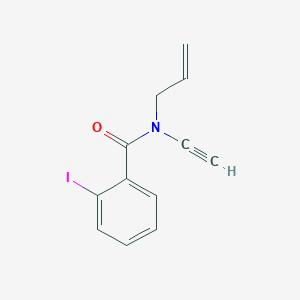
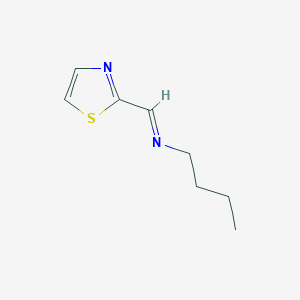
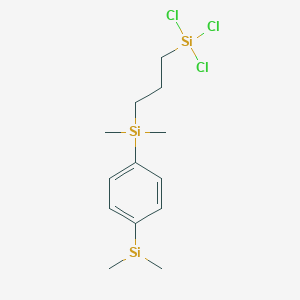
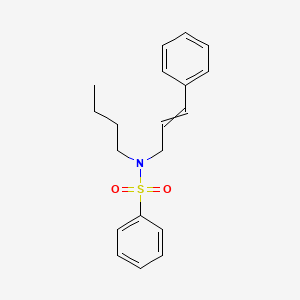
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)

